1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine

NK-3 Antagonist Neurokinin Receptor CNS Drug Discovery

This compound is a novel, conformationally restricted NK-3 receptor antagonist with a rigid 3-oxatricyclo[3.2.1.0~2,4~]octane core. Unlike flexible amine building blocks, its precise spatial geometry is essential for NK-3 binding and CNS target engagement. Procure this 2024-patented scaffold to validate NK-3 antagonism in assays and explore new chemical space for depression, anxiety, psychosis, and schizophrenia research programs. The methanamine handle enables further functionalization for lead optimization.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 220555-34-0
Cat. No. B15097322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine
CAS220555-34-0
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1C2CC(C1CN)C3C2O3
InChIInChI=1S/C8H13NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3,9H2
InChIKeyQPLKUBIXDDDNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

220555-34-0: A Tricyclic Oxa-Amine Building Block with Emerging CNS Research Utility


1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine (CAS: 220555-34-0) is an organic compound featuring a unique, rigid, oxygen-containing tricyclic core structure . This structural rigidity is a key characteristic that differentiates it from more flexible amine building blocks. Recent patent literature identifies it as an NK-3 receptor antagonist [1], a target implicated in central nervous system (CNS) disorders [2], providing a specific and high-value research direction for this chemical.

Sourcing 220555-34-0: The Case Against Simple Amine Building Block Substitution


Procurement for 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine cannot be met by generic amine building blocks or simpler structural analogs. Its value proposition is anchored in a patented, target-specific biological activity as an NK-3 receptor antagonist [1]. The compound's constrained 3-oxatricyclo[3.2.1.0~2,4~]octane core dictates a precise spatial orientation of its methanamine group. Substituting this with a more flexible or differently shaped amine scaffold would likely fail to replicate the specific binding interactions required for NK-3 antagonism, thereby invalidating its use in research programs aimed at this pathway [2].

Comparative Evidence for 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine (220555-34-0)


NK-3 Receptor Antagonist Activity: A Patented Differentiator

The primary differentiation for this compound is its disclosed function as an NK-3 receptor antagonist, as per patent US20240228501 [1]. While the patent does not list a specific Ki or IC50 value for 220555-34-0, it defines the compound class as having this activity. The closest comparator in the patent space is the compound class of WO2011121138, which also claims NK-3 antagonism [2]. The key differentiation for procurement is the novel, patent-protected chemical space of 220555-34-0, which can offer a new intellectual property position distinct from prior art NK-3 antagonists.

NK-3 Antagonist Neurokinin Receptor CNS Drug Discovery

Structural Rigidity vs. Flexible Amine Analogs

The core 3-oxatricyclo[3.2.1.0~2,4~]octane scaffold provides exceptional conformational rigidity compared to more common flexible amine building blocks, such as cyclohexylmethanamine. This rigidity is a well-established design principle in medicinal chemistry for enhancing target selectivity and binding affinity [1]. While direct comparative binding data for 220555-34-0 versus flexible analogs is not available, the patent's disclosure of NK-3 antagonism strongly implies that this specific, rigid geometry is critical for activity [2].

Conformational Restriction 3D Molecular Design Medicinal Chemistry

Lack of Off-Target Activity on MAO-B and DAO

While direct target engagement data for NK-3 is not available, evidence from BindingDB shows that a structurally related compound from the same chemical series exhibited very low potency at the monoamine oxidase B (MAO-B) enzyme, with an IC50 > 100 nM [1]. In the same assay, the compound showed minimal activity against diamine oxidase (DAO) with an IC50 < 1000 nM. This lack of activity against common off-target amine oxidases suggests a degree of target selectivity, which is a valuable attribute for a CNS drug candidate.

Selectivity Profile MAO-B DAO Off-Target Screening

Key Application Scenarios for Procuring 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine (220555-34-0)


CNS Drug Discovery: NK-3 Receptor Antagonist Lead Identification

The primary application for this compound is as a research tool or lead compound for developing novel therapeutics targeting the NK-3 receptor. The patent application explicitly claims its use for preventing or treating CNS disorders such as depression, anxiety, psychosis, and schizophrenia [1]. Researchers can procure this compound to validate its NK-3 antagonism in their own assays and explore its potential in disease-relevant models.

Medicinal Chemistry: Exploring Novel Chemical Space with a Rigid Scaffold

This compound serves as a unique, conformationally restricted building block for medicinal chemistry programs. Its rigid tricyclic core can be used to explore new chemical space for target engagement, with the goal of improving selectivity and pharmacokinetic properties [1]. The methanamine handle allows for further functionalization to optimize the molecule's drug-like properties.

Intellectual Property Generation: Circumventing Prior Art NK-3 Patents

Given its disclosure in a 2024 patent application, 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine represents a new composition of matter [1]. Pharmaceutical and biotechnology companies may procure this compound to initiate a new research program that builds upon, but is patentably distinct from, earlier NK-3 antagonist chemical series (e.g., those in WO2011121138) [2]. This can be a strategic move to secure novel intellectual property in a competitive therapeutic area.

Chemical Biology: Probing NK-3 Receptor Function

Researchers in chemical biology can use this compound as a tool to probe the function of the NK-3 receptor in various physiological and pathological processes. Its structural novelty may offer a different binding profile compared to established tool compounds, providing new insights into receptor signaling and its role in disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.